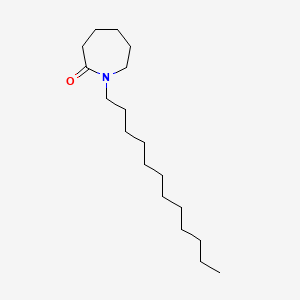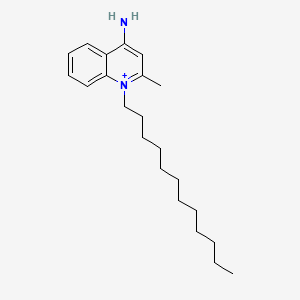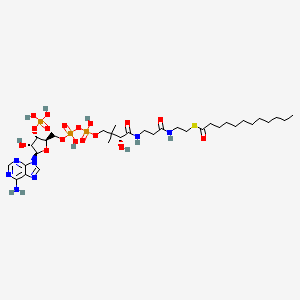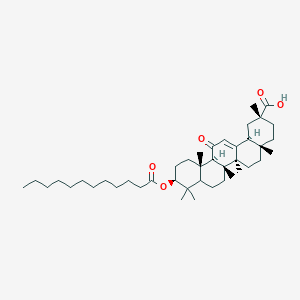![molecular formula C28H34N2O B1674642 1-[2-(二苯甲氧基)乙基]-4-(3-苯丙基)哌嗪 CAS No. 76778-22-8](/img/structure/B1674642.png)
1-[2-(二苯甲氧基)乙基]-4-(3-苯丙基)哌嗪
描述
1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine, also known as GBR 12935 or 1-hydrocinnamyl-4-(2-(diphenylmethoxy)ethyl)piperazine, belongs to the class of organic compounds known as diphenylmethanes .
Synthesis Analysis
A series of analogues related to 1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine, in which the piperazine moiety was replaced by bridged piperazines for structural rigidity, has been designed and synthesized . Using 2.5 eq. piperazine as solvent enables an ecofriendly, cost-effective synthesis of these privileged structures .Molecular Structure Analysis
The molecular formula of 1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine is C28H34N2O. It is closely related to vanoxerine and GBR-12,935, which in contrast are piperazines .Chemical Reactions Analysis
1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine has been found to inhibit the reaction [1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine results in increased positive regulation of cell death] .科学研究应用
多巴胺和血清素转运蛋白结合
1-[2-(二苯甲氧基)乙基]-4-(3-苯丙基)哌嗪因其与多巴胺和血清素转运蛋白的相互作用而被广泛研究。研究表明,该化合物的衍生物对多巴胺转运蛋白 (DAT) 和血清素转运蛋白 (SERT) 显示出不同的亲和力。分子结构的修饰,特别是某些位置的取代基,显着影响它们对这些转运蛋白的结合亲和力和选择性 (Hsin 等人,2008),(Hsin 等人,2002)。
多巴胺受体相互作用
该化合物还因其对脑中特定多巴胺结合位点的亲和力而受到研究。某些取代基,特别是在哌嗪衍生物中,已显示出从其结合位点取代多巴胺的有效活性,表明其在影响多巴胺能活性中具有潜在作用 (P. V. D. Zee & W. Hespe, 1985)。
治疗剂开发
该化学物质的一个显着应用是开发长效治疗剂,特别是针对可卡因滥用等疾病。该化合物的光学纯羟基化衍生物的产生在这个领域显示出显着的潜力,某些对映异构体显示出高 DAT 亲和力和选择性 (Lewis 等人,1999)。
作用机制
Target of Action
The primary target of 1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine is the dopamine transporter (DAT) . The DAT plays a crucial role in regulating dopamine levels in the brain by reuptaking dopamine from the synapse back into the neuron.
Mode of Action
1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine acts as a potent and selective inhibitor of dopamine uptake . It binds to the DAT, preventing it from reuptaking dopamine. This results in an increase in the concentration of dopamine in the synaptic cleft, which can enhance and prolong the signal of the neurotransmitter dopamine in the brain.
Biochemical Pathways
By inhibiting the reuptake of dopamine, this compound affects the dopaminergic pathways in the brain. These pathways are involved in various functions, including motor control, reward, reinforcement, and the perception of pleasure. The increase in synaptic dopamine levels can lead to heightened activity within these pathways .
Pharmacokinetics
The compound’s efficacy would be influenced by its absorption rate, distribution in the body and brain, metabolism rate, and the rate and route of excretion .
Result of Action
The inhibition of dopamine reuptake leads to an increase in dopamine concentration in the synaptic cleft. This can result in a variety of effects at the molecular and cellular level, including increased dopamine receptor activation, changes in cell signaling, and alterations in neuronal firing patterns. The overall effect is typically an enhancement of dopaminergic signaling .
Action Environment
Environmental factors such as the presence of other drugs, the user’s health status, and genetic factors can influence the action, efficacy, and stability of 1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine. For instance, the presence of certain enzymes in the body can affect the metabolism of the drug, potentially impacting its efficacy and duration of action .
属性
IUPAC Name |
1-(2-benzhydryloxyethyl)-4-(3-phenylpropyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N2O/c1-4-11-25(12-5-1)13-10-18-29-19-21-30(22-20-29)23-24-31-28(26-14-6-2-7-15-26)27-16-8-3-9-17-27/h1-9,11-12,14-17,28H,10,13,18-24H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAQPOZGWANIDQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCC2=CC=CC=C2)CCOC(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2043743 | |
| Record name | 1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2043743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine | |
CAS RN |
76778-22-8 | |
| Record name | 1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76778-22-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2 (Diphenylmethoxy)ethyl)-4-(3-phenylpropyl)piperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076778228 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2043743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GBR-12935 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9J9974WIBA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(1S,2R,4S,6R,7S)-6-Bromo-4-(1-bromopropyl)-2-[(Z)-pent-2-en-4-ynyl]-3,8-dioxabicyclo[5.1.1]nonane](/img/structure/B1674559.png)
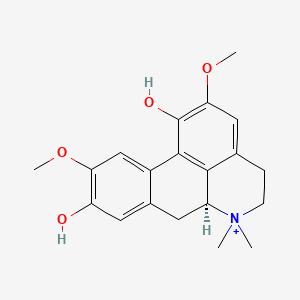
![4-Bromo-2-(1,2-dimethylbicyclo[3.1.0]hex-2-yl)-5-methylphenol](/img/structure/B1674563.png)
